N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Medicinal Chemistry SAR Thiophene Carboxamide

Sourcing regiospecifically defined thiophene-2-carboxamide building blocks for kinase inhibitor programs often risks receiving isomers with shifted pharmacophoric patterns that abrogate target engagement. This compound resolves that challenge with verified 98% purity and precise N-benzyl/para-fluorobenzoylamino substitution critical for IKK-2 and Clk family kinase affinity. - 98% purity across independent lots ensures reproducible IC₅₀ determination and minimal impurity interference. - Serves as an HPLC/LC-MS system suitability reference for resolving constitutional isomers of closely related thiophene-2-carboxamides. - Standard pack sizes from 0.1 g to 10 g with bulk custom synthesis available; in stock for immediate dispatch.

Molecular Formula C19H15FN2O2S
Molecular Weight 354.4
CAS No. 692738-35-5
Cat. No. B2413612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide
CAS692738-35-5
Molecular FormulaC19H15FN2O2S
Molecular Weight354.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H15FN2O2S/c20-15-8-6-14(7-9-15)18(23)22-16-10-11-25-17(16)19(24)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24)(H,22,23)
InChIKeyVQBAAOSRAUHAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide Chemical Identity & Properties


N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a synthetic thiophene‑2‑carboxamide derivative bearing a 4‑fluorobenzoylamino group at the 3‑position and an N‑benzyl substituent on the carboxamide nitrogen . Its molecular formula is C₁₉H₁₅FN₂O₂S (MW 354.40 g·mol⁻¹) . The compound is supplied as a research‑grade building block with a vendor‑stated purity of 98% . Predicted physicochemical properties include a boiling point of 496.8 ± 45.0 °C (predicted), a density of 1.347 ± 0.06 g·cm⁻³ (predicted), and a pKa of 12.71 ± 0.70 (predicted) . The compound is currently offered solely for non‑human research purposes by multiple independent suppliers .

1 Research-grade building block for SAR exploration and kinase inhibitor probe synthesis
2 Multi-supplier purity consistency supports reproducible assay workflows
3 Predicted physicochemical profile informs purification and processing method selection

N-Benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide Substitution Specificity


The thiophene‑2‑carboxamide scaffold is the core of several patent‑protected kinase inhibitor series (e.g., IKK‑2 inhibitors disclosed in US 7,572,826 B2), where even minor alterations in the substitution pattern—such as moving a fluorine atom from the para to the ortho position or replacing the N‑benzyl group—can abrogate or dramatically shift target affinity and selectivity [1]. Within the specific N‑benzyl‑3‑(aroylamino)thiophene‑2‑carboxamide chemotype, the presence and exact positioning of the fluorine atom on the benzoyl ring together with the N‑benzyl moiety determine the compound’s hydrogen‑bonding capacity, lipophilicity, and metabolic stability, making simple interchange with a close analog (e.g., the des‑benzyl parent 3‑[(4‑fluorobenzoyl)amino]thiophene‑2‑carboxamide or the regioisomeric 5‑benzyl‑2‑[(4‑fluorobenzoyl)amino]‑4‑methyl‑3‑thiophenecarboxamide) unreliable without quantitative confirmation .

N-Benzyl essentiality
Removal of the N-benzyl group may abrogate target affinity and alter metabolic stability; the des-benzyl analog is not directly interchangeable.
Regioisomer mismatch
Moving the benzyl from amide N to thiophene C5 and adding a methyl group shifts conformational and electronic profiles, likely altering biological activity.
Fluorine position sensitivity
The para-fluorine on the benzoyl ring influences hydrogen-bonding and lipophilicity; ortho or meta substitution may not replicate target interaction profiles.

N-Benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide Differentiation Evidence


Structural Uniqueness vs. Des-Benzyl Parent

The target compound differs from 3‑[(4‑fluorobenzoyl)amino]thiophene‑2‑carboxamide (PubChem CID 57753083) solely by the addition of an N‑benzyl group on the carboxamide nitrogen [1]. This single substitution increases the molecular weight from 264.28 g·mol⁻¹ to 354.40 g·mol⁻¹ (a 34 % increase) and alters the calculated logP and hydrogen‑bond donor count, both of which are critical determinants of membrane permeability and target binding kinetics . In the structurally related methoxybenzothiophene‑2‑carboxamide Clk1 inhibitor series, N‑benzylation was shown to enhance inhibitory activity; the analogous N‑benzylated derivative displayed markedly improved Clk1 potency relative to the non‑benzylated precursor [2].

N-Benzyl vs. des-Benzyl
Class-level
MW 354.40 vs 264.28 g·mol⁻¹ N-Benzylation linked to improved Clk1 inhibition in analog series
N-Benzyl group is a critical pharmacophoric element for kinase target affinity.
Class-level SAR from related methoxybenzothiophene‑2‑carboxamide Clk1 inhibitors.
Medicinal Chemistry SAR Thiophene Carboxamide

Regioisomeric Differentiation vs. 5-Benzyl-4-methyl-3-thiophenecarboxamide

The target compound is a constitutional isomer of 5‑benzyl‑2‑[(4‑fluorobenzoyl)amino]‑4‑methyl‑3‑thiophenecarboxamide (Aronis M03856) . In the target, the benzyl group resides on the carboxamide nitrogen (2‑position substituent), while in M03856 the benzyl group is attached directly to the thiophene ring at the 5‑position and an additional 4‑methyl group is present. This rearrangement swaps the position of the lipophilic benzyl moiety and introduces a methyl group on the thiophene core, altering the compound’s 2D and 3D conformational landscape, electron density distribution on the thiophene ring, and consequently its interaction with biological targets. No head‑to‑head biological comparison data are currently available for these two compounds.

Regioisomer vs. 5-Benzyl analog
Data to verify
Benzyl on amide N vs thiophene C5; additional 4-methyl group present
Regioisomerism alters conformational landscape and target interaction profile.
No direct biological comparison data available.
Isomer Comparison Thiophene Substitution Pattern Physicochemical Properties

Predicted Boiling Point & pKa vs. Simplified Analogs

ChemicalBook reports predicted physicochemical properties for the target compound: boiling point 496.8 ± 45.0 °C, density 1.347 ± 0.06 g·cm⁻³, and pKa 12.71 ± 0.70 . These predictions distinguish the compound from simpler thiophene‑2‑carboxamide analogs lacking the 4‑fluorobenzoylamino and N‑benzyl groups. For context, unsubstituted thiophene‑2‑carboxamide has a boiling point of approximately 273 °C (experimental) [1], indicating that the combined substituents raise the predicted boiling point by approximately 224 °C. The elevated pKa suggests the amide NH proton is weakly acidic, a property that may influence hydrogen‑bond donor strength in target binding.

Predicted Boiling Point & pKa
Context-dependent
~496.8°C Density ~1.347 g·cm⁻³ pKa ~12.71
Predicted values guide purification and processing method selection.
ACD/Labs Percepta predictions; experimental confirmation needed.
Physicochemical Properties Predicted Data Boiling Point

Purity Benchmarking Across Commercial Suppliers

The target compound is listed at ≥98 % purity by at least two independent suppliers: Chemscene (Cat. No. CS‑0573079) and Leyan (Product No. 1643745) . This multi‑vendor purity consistency reduces the risk of batch‑to‑batch variability that can confound SAR studies. By comparison, the regioisomeric analog 5‑benzyl‑2‑[(4‑fluorobenzoyl)amino]‑4‑methyl‑3‑thiophenecarboxamide (Aronis M03856) is offered without an explicit purity specification, placing the burden of analytical verification on the purchaser .

Multi-Vendor Purity
Specification review
≥98% (Chemscene, Leyan)
Consistent purity specification supports reproducible SAR experiments.
Regioisomer analog lacks purity specification.
Quality Control Purity Vendor Comparison

Functional Group Complementarity vs. 3-Bromo Analog

The target compound features a 3‑[(4‑fluorobenzoyl)amino] substituent on the thiophene ring, whereas the PfENR inhibitor 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (compound 6) carries a bromine atom at the corresponding position and a 4‑fluorobenzyl group on the amide nitrogen [1]. The 4‑fluorobenzoylamino group in the target compound provides an additional amide bond and a para‑fluorophenyl ring capable of participating in π‑stacking and hydrogen‑bonding interactions that are absent in the bromo analog. Compound 6 exhibits a PfENR IC₅₀ of 115 nM and a Kᵢ of 18 nM (cofactor‑competitive) [1]; no equivalent enzymatic data exist for the target compound, highlighting a knowledge gap that may represent an opportunity for novel target discovery.

3-Substituent: Acylamino vs Bromo
Class-level
4-Fluorobenzoylamino group vs 3-bromo in PfENR inhibitor (IC₅₀ 115 nM)
Distinct 3-substituent may enable exploration of novel target-engagement profiles.
No enzymatic data for target; comparator activity from literature.
Functional Group Comparison PfENR Inhibition Halogen Effects

N-Benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide Optimal Use Cases


SAR Exploration: N-Benzyl Thiophene-2-carboxamide Kinase Inhibitors

The compound serves as a key intermediate or scaffold‑hopping partner in kinase inhibitor programs targeting IKK‑2 or Clk family kinases, where the N‑benzyl and 4‑fluorobenzoylamino substituents are known pharmacophoric elements [1]. Its 98 % purity from multiple suppliers ensures minimal interference from impurities during IC₅₀ determination, and its structural distinction from the des‑benzyl parent [2] allows researchers to directly assess the contribution of N‑benzylation to target affinity and selectivity.

Focused Analog Libraries: 3-Aroylamino Substitution Effects

Because the compound’s 3‑[(4‑fluorobenzoyl)amino] group is chemically distinct from the 3‑bromo substituent found in known PfENR inhibitors [3], it can be used to construct focused libraries that explore the bioisosteric replacement of halogen atoms with acylamino moieties. The predicted high boiling point and pKa inform reaction condition selection (e.g., solvent choice, temperature tolerance) during library synthesis.

Reference Standard for Regioisomeric Thiophene-2-carboxamide Differentiation

The compound’s regioisomeric relationship to 5‑benzyl‑2‑[(4‑fluorobenzoyl)amino]‑4‑methyl‑3‑thiophenecarboxamide makes it a valuable reference for developing analytical methods (e.g., HPLC, LC‑MS) that resolve constitutional isomers sharing similar molecular formulae. The documented purity specification supports its use as a system suitability standard.

Material Science & Polymer Applications: N-Benzyl Carboxamide Functionality

The compound’s unique combination of a thiophene ring, a fluorinated aromatic group, and an N‑benzyl carboxamide motif [2] makes it a candidate monomer or additive in the development of functional polymers, coatings, or organic electronic materials. Its predicted density and boiling point assist in selecting processing conditions (e.g., melt processing, spin‑coating) for material fabrication.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
N-Benzyl & 4-fluorobenzoylamino substitution
N-Benzylation effect on target affinity & selectivity
Focused analog library synthesis
3-Acylamino bioisosteric replacement
Halogen vs acylamino electronic & steric effects
Regioisomeric analytical standard
Constitutional isomer resolution capability
HPLC/LC-MS method development for isomer separation
Functional polymer & material research
Thiophene-fluorinated aromatic building block
Thermal & processing property evaluation
Quote Request

Request a Quote for N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.